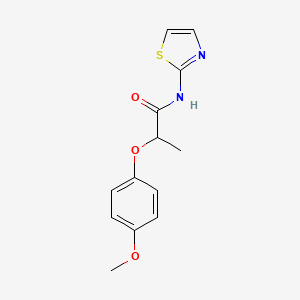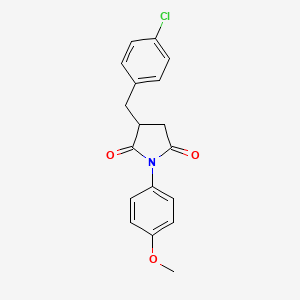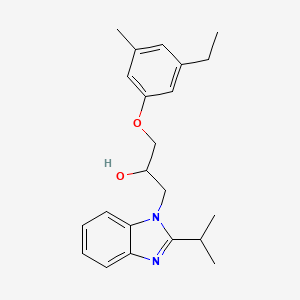![molecular formula C17H19ClO3 B5116892 1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5116892.png)
1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene is a chemical compound that has been used in scientific research for various purposes. It is also known by its chemical name, GW501516. This compound belongs to a class of chemicals known as selective androgen receptor modulators (SARMs). The compound has been used extensively in scientific research, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied in detail.
Mécanisme D'action
1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene works by binding to and activating the peroxisome proliferator-activated receptor delta (PPARδ). This receptor is involved in the regulation of lipid metabolism, glucose homeostasis, and energy expenditure. The activation of PPARδ by 1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene leads to an increase in the expression of genes involved in fatty acid oxidation and glucose uptake, resulting in improved energy metabolism.
Biochemical and physiological effects:
1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene has been shown to have several biochemical and physiological effects. It has been shown to increase muscle fiber size, improve endurance, and increase the expression of genes involved in fatty acid oxidation. The compound has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle.
Avantages Et Limitations Des Expériences En Laboratoire
1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene has several advantages for lab experiments. It is a potent and selective activator of PPARδ, and it has been shown to have a high level of efficacy in various in vitro and in vivo models. However, the compound has some limitations, including its complex synthesis, high cost, and potential toxicity.
Orientations Futures
There are several future directions for research on 1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of the compound's potential use in the treatment of various diseases, including obesity, diabetes, and cardiovascular diseases. Additionally, further research is needed to investigate the potential long-term effects and safety of the compound.
Méthodes De Synthèse
The synthesis of 1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene is a complex process that involves several steps. The compound is synthesized using a variety of chemical reactions, including Grignard reactions, Friedel-Crafts reactions, and nucleophilic substitutions. The synthesis of this compound is challenging, and it requires a high level of expertise in synthetic chemistry.
Applications De Recherche Scientifique
1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene has been used extensively in scientific research for various purposes. It has been studied for its potential use in the treatment of various diseases, including obesity, diabetes, and cardiovascular diseases. The compound has also been used in research related to muscle growth, endurance, and performance enhancement.
Propriétés
IUPAC Name |
1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-19-15-7-9-16(10-8-15)20-11-2-3-12-21-17-6-4-5-14(18)13-17/h4-10,13H,2-3,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQJCSYHDAEPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-phenyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5116811.png)


![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5116816.png)
![1-chloro-3-[4-(isopropylthio)butoxy]benzene](/img/structure/B5116820.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5116821.png)
![N-[2-(diethylamino)ethyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5116828.png)

![5-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5116840.png)
![3-benzyl-1-(2-phenylethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5116858.png)
![2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5116866.png)
![N-{2-[2-(3-thienyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5116869.png)

![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5116882.png)